![molecular formula C11H13ClO3 B184196 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone CAS No. 172739-45-6](/img/structure/B184196.png)
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Overview
Description
Preparation Methods
The synthesis of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone can be achieved through various synthetic routes. This intermediate can then undergo further reactions to introduce the chloropropoxy and ethanone groups, resulting in the final compound .
Chemical Reactions Analysis
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone serves as a key intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further chemical modifications, making it valuable in chemical research .
Biology
- Biochemical Assays : The compound is utilized in biochemical assays to study protein interactions and functions. Its phenolic structure suggests potential interactions with various biological targets, particularly enzymes involved in drug metabolism .
- Cytochrome P450 Inhibition : Preliminary studies indicate that it may inhibit certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which are crucial for drug metabolism. This interaction is significant for evaluating the compound's safety profile and therapeutic potential .
Medicine
- Therapeutic Potential : Research is ongoing to explore its potential therapeutic effects. Compounds with similar structures have been investigated for anti-cancer properties, positioning this compound as a candidate for further biological evaluation .
- Lead Compound in Drug Discovery : Its unique structural features make it a promising lead compound in drug discovery efforts aimed at developing new therapeutic agents .
Industry
- Chemical Production : The compound finds applications in the production of various chemical products and materials, leveraging its reactivity and functional groups to create diverse industrial compounds .
Case Study 1: Cytochrome P450 Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could significantly inhibit CYP2C19 activity, suggesting implications for drug-drug interactions in pharmacotherapy .
Case Study 2: Synthesis and Characterization
Research conducted by Ma et al. (2009) focused on synthesizing the compound via the Williamson ether synthesis method. The study provided insights into its crystal structure using X-ray diffraction, revealing valuable information about its molecular geometry and bonding interactions .
Data Table: Comparison of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Hydroxyphenyl)-1-ethanone | Hydroxyl group on phenyl ring | Lacks chloropropoxy substituent |
3-Chloro-4-(propoxy)phenol | Propoxy group instead of ethanone | Different functional group |
Bosutinib | Similar core structure but modified for kinase inhibition | Specific therapeutic application |
Mechanism of Action
The mechanism of action of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Similar structure but lacks the chloropropoxy group.
3-Chloropropoxybenzene: Similar structure but lacks the hydroxyl and ethanone groups.
4-Chlorophenol: Similar structure but lacks the propoxy and ethanone groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone, with a molecular formula of C₁₁H₁₃ClO₃, is a phenolic compound that has garnered interest due to its potential biological activities. First synthesized by Ya-Tuan Ma et al. in 2009, the compound is characterized by its unique chloropropoxy and hydroxyl functional groups, which may influence its reactivity and interactions in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound primarily involves the Williamson ether synthesis. This reaction entails the interaction of 2,4-dihydroxylacetonephenone with potassium carbonate and 1-bromo-3-chloro-hexane under heating conditions in acetone . The compound exhibits an orthorhombic crystal structure with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, contributing to its stability.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit significant biological activities relevant to pharmacology. Its structural features indicate potential interactions with various biological targets, particularly in enzyme inhibition pathways.
- Cytochrome P450 Inhibition : The compound has been noted as a possible inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, making the compound a candidate for evaluating its effects on pharmacokinetics and safety profiles in drug development.
- Anticancer Properties : Similar compounds have been investigated for their anticancer properties. The presence of the chloropropoxy group may enhance its efficacy against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Table 1: Comparison of Biological Activities
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
This compound | Hydroxyl and chloropropoxy groups | Potential cytochrome P450 inhibitor |
Bosutinib | Kinase inhibitor | Approved for chronic myeloid leukemia |
3-Chloro-4-(propoxy)phenol | Propoxy instead of ethanone | Antimicrobial properties |
4-(3-Chloropropoxy)-2-methoxyphenol | Methoxy substituent | Antioxidant activity |
This table highlights how structural variations can lead to different biological activities among related compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via the Williamson ether synthesis , where 2-hydroxy-4-(3-chloropropoxy)acetophenone is alkylated using 3-chloropropyl halides in the presence of a base (e.g., anhydrous K₂CO₃) and a polar aprotic solvent (e.g., ethanol or DMF). Reaction optimization involves controlling temperature (reflux at ~80°C), stoichiometric ratios (excess alkylating agent), and reaction time (6–12 hours) to maximize yield . For analogous structures, microwave-assisted synthesis has been reported to reduce reaction time and improve selectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Look for signals corresponding to the acetyl group (δ ~2.5 ppm for ¹H; ~200 ppm for ¹³C) and aromatic protons (δ 6.5–7.5 ppm). The hydroxyl proton (δ ~12 ppm) may appear broad due to hydrogen bonding .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₁₁H₁₃ClO₃: 228.07 g/mol) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (H313/H333 hazards) .
- Work in a fume hood to avoid inhalation of vapors.
- Dispose of waste via professional chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural elucidation, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming bond lengths, angles, and stereochemistry. Challenges include:
- Twinned crystals : Use SHELXL for refinement with HKLF5 data .
- Disordered substituents : Apply constraints (e.g., AFIX commands) to model the 3-chloropropoxy chain . Example refinement metrics: R-factor < 5%, wR₂ < 15% for high-resolution data .
Q. How do solvent polarity and pH influence the compound’s reactivity in synthesizing heterocyclic derivatives?
- Solvent polarity : Ethanol/water mixtures enhance nucleophilic substitution in forming pyrazoles or chalcones .
- pH : Alkaline conditions (NaOH in ethanol) promote Claisen-Schmidt condensations with aldehydes (e.g., forming α,β-unsaturated ketones) .
- Contradictions : Conflicting reports on optimal base strength (KOH vs. NaOH) require systematic screening (e.g., varying molar equivalents, 0.5–2.0 M) .
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and carbonyl groups .
Q. How can conflicting spectroscopic data from different synthetic batches be systematically analyzed?
- Batch comparison : Tabulate NMR shifts and IR peaks across batches (example table):
Batch | ¹H NMR (δ, ppm) | IR C=O (cm⁻¹) | Yield (%) |
---|---|---|---|
1 | 2.51 | 1652 | 72 |
2 | 2.49 | 1649 | 68 |
- Root-cause analysis : Investigate impurities (e.g., unreacted starting materials) via HPLC or TLC. Adjust purification methods (recrystallization vs. column chromatography) .
Q. What strategies improve yield in large-scale syntheses while minimizing side reactions?
- Catalyst optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Temperature gradients : Use stepwise heating (50°C → 80°C) to control exothermic reactions.
- In-line monitoring : Employ FT-IR or Raman spectroscopy for real-time reaction tracking .
Q. Methodological Guidance
Properties
IUPAC Name |
1-[4-(3-chloropropoxy)-2-hydroxyphenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8(13)10-4-3-9(7-11(10)14)15-6-2-5-12/h3-4,7,14H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADWTIRNNDRIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCCCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364920 | |
Record name | 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172739-45-6 | |
Record name | 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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